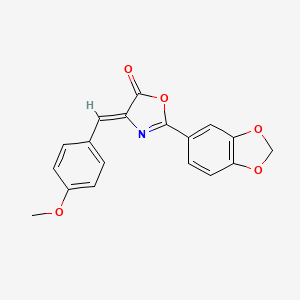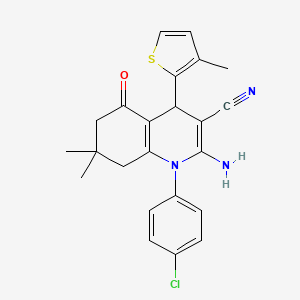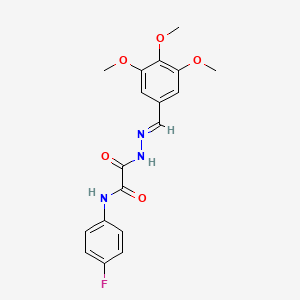
(4Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4Z)-2-(2H-1,3-benzodioxol-5-yl)-4-[(4-methoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one is a complex organic molecule It features a benzodioxole ring, a methoxyphenyl group, and an oxazolone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(2H-1,3-benzodioxol-5-yl)-4-[(4-methoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. One common method involves the condensation of a benzodioxole derivative with a methoxybenzaldehyde under basic conditions, followed by cyclization to form the oxazolone ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and catalysts. The process would also include purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the oxazolone ring, converting it to a more saturated form.
Substitution: The benzodioxole and methoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated oxazolone derivatives.
Substitution: Various substituted benzodioxole and methoxyphenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar molecules in various chemical reactions.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The benzodioxole and methoxyphenyl groups are known to interact with biological targets, making this compound a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features suggest it could be useful in designing drugs for treating diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism by which (4Z)-2-(2H-1,3-benzodioxol-5-yl)-4-[(4-methoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzodioxole and methoxyphenyl groups can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their function.
類似化合物との比較
Similar Compounds
- (4Z)-2-(2H-1,3-benzodioxol-5-yl)-4-[(4-hydroxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one
- (4Z)-2-(2H-1,3-benzodioxol-5-yl)-4-[(4-methylphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one
Uniqueness
The unique combination of the benzodioxole, methoxyphenyl, and oxazolone rings in (4Z)-2-(2H-1,3-benzodioxol-5-yl)-4-[(4-methoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one gives it distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C18H13NO5 |
|---|---|
分子量 |
323.3 g/mol |
IUPAC名 |
(4Z)-2-(1,3-benzodioxol-5-yl)-4-[(4-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H13NO5/c1-21-13-5-2-11(3-6-13)8-14-18(20)24-17(19-14)12-4-7-15-16(9-12)23-10-22-15/h2-9H,10H2,1H3/b14-8- |
InChIキー |
HSFSQVKOLXYJDV-ZSOIEALJSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC4=C(C=C3)OCO4 |
正規SMILES |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Bromophenyl){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B11541881.png)
![2-(2-methoxy-4,6-dinitrophenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11541882.png)
![4-chloro-2-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11541885.png)
![4-({(E)-[4-(2-methylpropoxy)phenyl]methylidene}amino)-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B11541891.png)
![4-bromo-2-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11541901.png)

![N-(1-{N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11541906.png)
![2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate](/img/structure/B11541908.png)

![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]ethyl benzoate](/img/structure/B11541911.png)
![N-(3-{[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B11541912.png)
![2,4-dibromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11541930.png)
![3-methyl-11H-indeno[1,2-b]quinolin-11-one](/img/structure/B11541948.png)
![N'-[(1E)-1-(4-methylphenyl)ethylidene]octanehydrazide](/img/structure/B11541955.png)
